molecular formula C17H19BrN2O5S B3460648 2-(2-bromo-N-methylsulfonylanilino)-N-(3,4-dimethoxyphenyl)acetamide

2-(2-bromo-N-methylsulfonylanilino)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B3460648
M. Wt: 443.3 g/mol
InChI Key: RXMMSAYQQKTEOS-UHFFFAOYSA-N
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Description

2-(2-bromo-N-methylsulfonylanilino)-N-(3,4-dimethoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted aniline group, a methylsulfonyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-N-methylsulfonylanilino)-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps:

    Bromination: The starting material, aniline, undergoes bromination to introduce the bromo group at the ortho position.

    Methylsulfonylation: The brominated aniline is then reacted with a methylsulfonyl chloride in the presence of a base to form the N-methylsulfonylaniline derivative.

    Acetylation: The final step involves the reaction of the N-methylsulfonylaniline derivative with 3,4-dimethoxyphenylacetic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-N-methylsulfonylanilino)-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives, potentially altering the functional groups.

    Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

2-(2-bromo-N-methylsulfonylanilino)-N-(3,4-dimethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-bromo-N-methylsulfonylanilino)-N-(3,4-dimethoxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromo and methylsulfonyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-N-methylsulfonylanilino)-N-(3,4-dimethoxyphenyl)acetamide
  • 2-(2-fluoro-N-methylsulfonylanilino)-N-(3,4-dimethoxyphenyl)acetamide
  • 2-(2-iodo-N-methylsulfonylanilino)-N-(3,4-dimethoxyphenyl)acetamide

Uniqueness

2-(2-bromo-N-methylsulfonylanilino)-N-(3,4-dimethoxyphenyl)acetamide is unique due to the presence of the bromo group, which can impart distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The combination of the bromo and methylsulfonyl groups may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

IUPAC Name

2-(2-bromo-N-methylsulfonylanilino)-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O5S/c1-24-15-9-8-12(10-16(15)25-2)19-17(21)11-20(26(3,22)23)14-7-5-4-6-13(14)18/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMMSAYQQKTEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN(C2=CC=CC=C2Br)S(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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